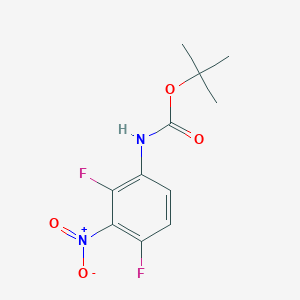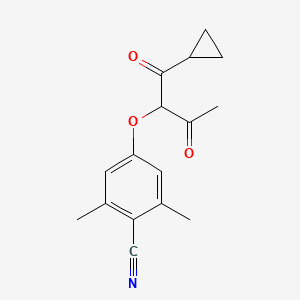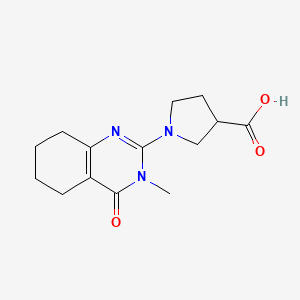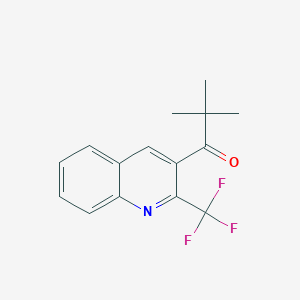
N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline is an organic compound with a complex structure that includes a trifluoromethyl group, a phenylethynyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methylaniline with a trifluoromethyl-substituted phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, acids, bases; reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-methyl-2-(trifluoromethyl)aniline: Similar structure but lacks the phenylethynyl group.
N-methyl-2-(trifluoromethoxy)aniline: Similar structure but contains a trifluoromethoxy group instead of a trifluoromethyl group.
2-trifluoromethylaniline: Similar structure but lacks the N-methyl and phenylethynyl groups.
Uniqueness
N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline is unique due to the presence of both the phenylethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C16H12F3N |
|---|---|
分子量 |
275.27 g/mol |
IUPAC名 |
N-methyl-2-(2-phenylethynyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H12F3N/c1-20-15-10-9-14(16(17,18)19)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11,20H,1H3 |
InChIキー |
UEISICMJBZSIJT-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)








![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)

